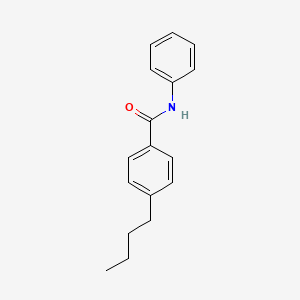

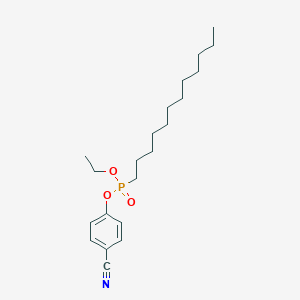

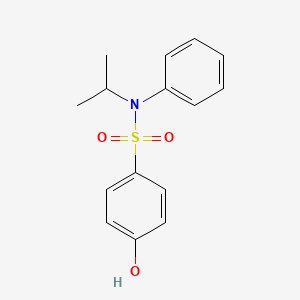

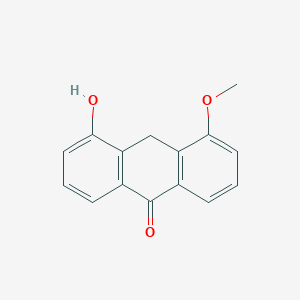

4-hydroxy-5-methoxy-10H-anthracen-9-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Hydroxy-5-méthoxy-10H-anthracène-9-one : est un composé organique appartenant à la famille de l'anthracène. Il se caractérise par sa structure de base anthracène avec des substituants hydroxy et méthoxy aux positions 4 et 5, respectivement. Ce composé est connu pour ses applications dans divers domaines, notamment l'électronique organique, la photochimie et comme précurseur dans la synthèse d'autres molécules complexes.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la 4-Hydroxy-5-méthoxy-10H-anthracène-9-one implique généralement les étapes suivantes :

Matière de départ : La synthèse commence par l'anthracène comme matière de départ.

Hydroxylation : L'anthracène subit une hydroxylation pour introduire le groupe hydroxy en position 4. Cela peut être réalisé en utilisant des réactifs tels que le peroxyde d'hydrogène en présence d'un catalyseur.

Méthoxylation : L'introduction du groupe méthoxy en position 5 est réalisée en utilisant du méthanol et un catalyseur approprié, tel que l'acide sulfurique, dans des conditions de reflux.

Oxydation : La dernière étape implique l'oxydation du noyau anthracène pour former la structure 9-one. Cela peut être réalisé en utilisant des agents oxydants comme le permanganate de potassium ou le trioxyde de chrome.

Méthodes de production industrielle

La production industrielle de la 4-Hydroxy-5-méthoxy-10H-anthracène-9-one suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :

Réacteurs en vrac : Des réacteurs à grande échelle sont utilisés pour effectuer les réactions d'hydroxylation et de méthoxylation.

Systèmes à flux continu : Des systèmes à flux continu sont utilisés pour garantir une qualité et un rendement constants du produit.

Purification : Le produit final est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour obtenir la pureté désirée.

Analyse Des Réactions Chimiques

Types de réactions

La 4-Hydroxy-5-méthoxy-10H-anthracène-9-one subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être encore oxydé pour introduire des groupes fonctionnels supplémentaires.

Réduction : Les réactions de réduction peuvent convertir la structure 9-one en une structure 9-hydroxy.

Substitution : Les groupes hydroxy et méthoxy peuvent être substitués par d'autres groupes fonctionnels en utilisant des réactifs appropriés.

Réactifs et conditions courants

Oxydation : Permanganate de potassium, trioxyde de chrome.

Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium.

Substitution : Agents halogénants, nucléophiles.

Principaux produits formés

Oxydation : Formation de quinones ou d'autres dérivés oxydés.

Réduction : Formation de dérivés 9-hydroxy.

Substitution : Formation de divers dérivés anthracène substitués.

4. Applications de la recherche scientifique

La 4-Hydroxy-5-méthoxy-10H-anthracène-9-one a plusieurs applications de recherche scientifique :

Électronique organique : Utilisé comme matériau dans les diodes électroluminescentes organiques (OLED) et les cellules photovoltaïques organiques en raison de ses propriétés photophysiques.

Photochimie : Employé dans les réactions photochimiques et les études en raison de sa capacité à absorber et à émettre de la lumière.

Chimie synthétique : Sert de précurseur dans la synthèse de molécules plus complexes et de produits pharmaceutiques.

Études biologiques : Enquête sur ses activités biologiques potentielles et ses interactions avec les biomolécules.

5. Mécanisme d'action

Le mécanisme d'action de la 4-Hydroxy-5-méthoxy-10H-anthracène-9-one implique son interaction avec les cibles moléculaires par le biais de diverses voies :

Interactions photophysiques : Le composé peut absorber la lumière et subir des transitions électroniques, ce qui le rend utile dans les études photophysiques.

Réactivité chimique : Ses groupes hydroxy et méthoxy participent à des réactions chimiques, ce qui lui permet d'interagir avec d'autres molécules et de former de nouveaux composés.

Applications De Recherche Scientifique

4-Hydroxy-5-methoxy-10H-anthracen-9-one has several scientific research applications:

Organic Electronics: Used as a material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its photophysical properties.

Photochemistry: Employed in photochemical reactions and studies due to its ability to absorb and emit light.

Synthetic Chemistry: Serves as a precursor in the synthesis of more complex molecules and pharmaceuticals.

Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

Mécanisme D'action

The mechanism of action of 4-Hydroxy-5-methoxy-10H-anthracen-9-one involves its interaction with molecular targets through various pathways:

Comparaison Avec Des Composés Similaires

Composés similaires

Anthracène-9(10H)-one : Manque les substituants hydroxy et méthoxy, ce qui le rend moins réactif dans certaines réactions chimiques.

4,5-Dihydroxy-10H-anthracène-9-one : Contient deux groupes hydroxy, ce qui peut entraîner une réactivité et des applications différentes.

5-Méthoxy-10H-anthracène-9-one :

Unicité

La 4-Hydroxy-5-méthoxy-10H-anthracène-9-one est unique en raison de la présence à la fois des groupes hydroxy et méthoxy, qui améliorent sa réactivité et sa polyvalence dans diverses réactions chimiques et applications.

Propriétés

Formule moléculaire |

C15H12O3 |

|---|---|

Poids moléculaire |

240.25 g/mol |

Nom IUPAC |

4-hydroxy-5-methoxy-10H-anthracen-9-one |

InChI |

InChI=1S/C15H12O3/c1-18-14-7-3-5-10-12(14)8-11-9(15(10)17)4-2-6-13(11)16/h2-7,16H,8H2,1H3 |

Clé InChI |

ZLLAABQSJKWBDB-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC=CC2=C1CC3=C(C2=O)C=CC=C3O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.